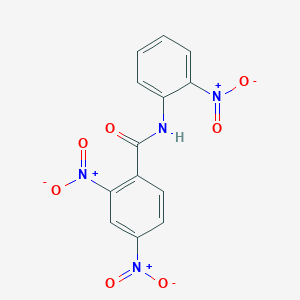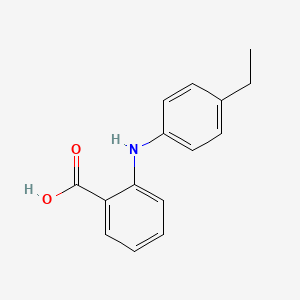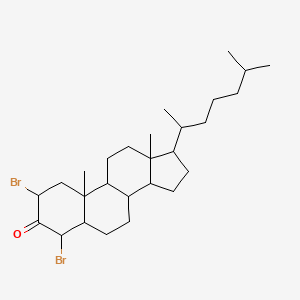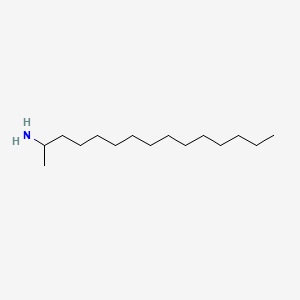
2-Pentadecanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecanamine, also known as pentadecylamine, is an organic compound with the molecular formula C15H33N. It is a long-chain primary amine, characterized by a 15-carbon alkyl chain attached to an amino group. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentadecanamine can be synthesized through several methods. One common approach involves the reduction of pentadecanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of nitriles or by the amination of long-chain alcohols. These processes are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Produces pentadecanamide or pentadecanenitrile.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Pentadecanamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in the synthesis of biomolecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the manufacture of lubricants, corrosion inhibitors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Pentadecanamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-Pentadecanamine: Similar in structure but differs in the position of the amino group.
3-Benzyl-2-methyl-2-pentadecanamine: Contains additional benzyl and methyl groups, leading to different chemical properties
Uniqueness: 2-Pentadecanamine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful as a surfactant and in applications requiring long-chain amines .
Properties
CAS No. |
13146-85-5 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
pentadecan-2-amine |
InChI |
InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15H,3-14,16H2,1-2H3 |
InChI Key |
PYLMYKPRPCABPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)
![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)

![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)

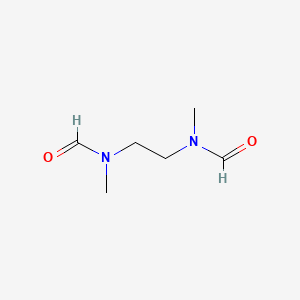
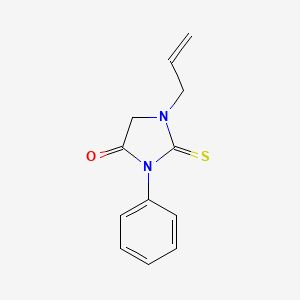
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
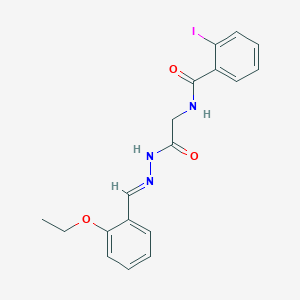

![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
